Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-butynediol, a versatile chemical intermediate. The document details its industrial synthesis, primary transformations such as hydrogenation, and the subsequent conversion of its products into valuable chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). It includes quantitative data, detailed experimental protocols, and process diagrams to support advanced research and development.
Synthesis of 1,4-Butynediol: The Reppe Process
The primary industrial route to 1,4-butynediol is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde.[1][2][3] This ethynylation reaction is typically catalyzed by copper acetylide, often promoted with bismuth to enhance selectivity and inhibit the polymerization of acetylene.[3][4] The process is generally carried out under pressure at elevated temperatures.[4]
The reaction proceeds as follows:
2CH₂O + HC≡CH --(Cu-catalyst)--> HOCH₂C≡CCH₂OH
// Nodes
A [label="Acetylene\n(HC≡CH)", fillcolor="#F1F3F4"];
B [label="Formaldehyde\n(CH₂O)", fillcolor="#F1F3F4"];
Catalyst [label="Copper Acetylide\nCatalyst (Cu₂C₂)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
Product [label="1,4-Butynediol", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
{A, B} -> Catalyst [arrowhead=none];
Catalyst -> Product [label=" Ethynylation \n(90-95°C, 5-7 bar)", color="#4285F4"];
}
dot
Caption: Synthesis of 1,4-Butynediol via the Reppe Process.
Core Reaction Mechanism: Hydrogenation
The most significant reaction of 1,4-butynediol is its catalytic hydrogenation to produce 1,4-butenediol and, ultimately, 1,4-butanediol (B3395766) (BDO). This two-step reduction is crucial for the synthesis of numerous polymers and solvents.
The hydrogenation process can be described in four kinetic stages using catalysts like Raney Nickel or supported noble metals (e.g., Pd, Pt).[5][6]
-
Stage 1 : The triple bond of 1,4-butynediol (BYD) is selectively hydrogenated to form predominantly cis-2-butene-1,4-diol (B44940) (cis-BED).[5][6]
-
Stage 2 : The cis-BED intermediate undergoes parallel reactions: further hydrogenation to 1,4-butanediol (BDO) and isomerization to trans-2-butene-1,4-diol (trans-BED).[5]
-
Stage 3 : The trans-BED is hydrogenated to BDO. During this stage, side reactions can lead to by-products like n-butanol (BOL).[5]
-
Stage 4 : Accumulated intermediates, such as 4-hydroxybutanal (γ-HALD), are slowly hydrogenated to BDO.[5]
Medium-strength acid sites on the catalyst can promote the isomerization of BED to γ-hydroxybutyraldehyde, which can then undergo further side reactions.[7]
// Nodes
BYD [label="1,4-Butynediol\n(BYD)", fillcolor="#F1F3F4"];
cisBED [label="cis-2-Butene-1,4-diol\n(cis-BED)", fillcolor="#F1F3F4"];
transBED [label="trans-2-Butene-1,4-diol\n(trans-BED)", fillcolor="#F1F3F4"];
BDO [label="1,4-Butanediol\n(BDO)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
HALD [label="γ-Hydroxybutyraldehyde\n(γ-HALD)", fillcolor="#FBBC05"];
BOL [label="n-Butanol\n(BOL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HTHF [label="2-Hydroxytetrahydrofuran\n(HTHF)", fillcolor="#FBBC05"];
// Main Pathway
BYD -> cisBED [label="+ H₂", color="#4285F4"];
cisBED -> BDO [label="+ H₂", color="#4285F4"];
transBED -> BDO [label="+ H₂", color="#4285F4"];
// Isomerization & Side Reactions
cisBED -> transBED [label="Isomerization", style=dashed, color="#EA4335"];
cisBED -> HALD [label="Isomerization", style=dashed, color="#EA4335"];
HALD -> BDO [label="+ H₂ (slow)", style=dashed, color="#4285F4"];
transBED -> BOL [label="Hydrogenolysis", style=dashed, color="#EA4335"];
HALD -> HTHF [label="Self-condensation", style=dashed, color="#EA4335"];
}
dot
Caption: Hydrogenation pathway of 1,4-Butynediol to 1,4-Butanediol.
Downstream Transformations of 1,4-Butanediol
1,4-Butanediol serves as a key precursor to other industrially significant chemicals, primarily through cyclization reactions.
-
Dehydrogenative Cyclization to γ-Butyrolactone (GBL) : In the gas phase, over copper-based catalysts, 1,4-butanediol undergoes dehydrogenation to form GBL.[8][9][10] The mechanism involves initial dehydrogenation to 4-hydroxybutanal, which then cyclizes to 2-hydroxytetrahydrofuran, followed by a second dehydrogenation step to yield GBL.[8][11]
-
Cyclodehydration to Tetrahydrofuran (THF) : In the presence of an acidic catalyst, 1,4-butanediol readily undergoes dehydration (cyclization) to produce THF.[12]
// Nodes
BDO [label="1,4-Butanediol", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
GBL [label="γ-Butyrolactone\n(GBL)", fillcolor="#F1F3F4"];
THF [label="Tetrahydrofuran\n(THF)", fillcolor="#F1F3F4"];
Process1 [label="Dehydrogenative\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05"];
Process2 [label="Acid-Catalyzed\nCyclodehydration", shape=ellipse, style=filled, fillcolor="#FBBC05"];
// Edges
BDO -> Process1 [color="#4285F4"];
Process1 -> GBL [label="Cu Catalyst\n180-260°C", color="#4285F4"];
BDO -> Process2 [color="#EA4335"];
Process2 -> THF [label="Acidic Medium", color="#EA4335"];
}
dot
Caption: Key downstream cyclization reactions of 1,4-Butanediol.
Quantitative Data Presentation
The following tables summarize key quantitative data for the reaction mechanisms discussed.
Table 1: Synthesis and Hydrogenation of 1,4-Butynediol
| Reaction Stage | Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference(s) |
| Reppe Synthesis | Cu-Bi / support | 80 - 95 | 98 kPa - 7 bar | 95% (BYD) | [13] |
| Stage 1 Hydrogenation | Raney Ni | 50 - 60 | 1.4 - 2.0 MPa | High to cis-BED | [13] |
| Stage 2 Hydrogenation | Ni-Cu-Mn / Al₂O₃ | 120 - 140 | 13.7 - 20.6 MPa | 93.1% (BDO) | [13] |
| Single Stage Hydrogenation | Ni-Fe / SiO₂ | 50 | 1 MPa | 94.1% (BDO) | [14] |
| Single Stage Hydrogenation | Raney Ni/Mo | 149 | 21 bar | 94.1% (BDO) | [7] |
Table 2: Downstream Conversion of 1,4-Butanediol (BDO)
| Reaction | Catalyst | Temperature (°C) | Yield/Selectivity | Reference(s) |
| Dehydrogenation to GBL | Cu / SiO₂ | 210 | 97-98% (GBL) | [9] |
| Dehydrogenation to GBL | Cu-based / Ceria | 240 | 98% (GBL) | [10] |
| Cyclodehydration to THF | ZrO₂-Al₂O₃ | 220 | 97.1% (THF) | [8] |
Experimental Protocols
The following protocols are representative methodologies for key transformations involving 1,4-butynediol and its derivatives. A general workflow for catalytic experiments is also provided.
// Nodes
A [label="Catalyst Preparation\n(e.g., Leaching, Impregnation)", fillcolor="#F1F3F4"];
B [label="Reactor Assembly\n(e.g., High-Pressure Autoclave)", fillcolor="#F1F3F4"];
C [label="Reactant Charging\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4"];
D [label="Reaction Execution\n(Set T, P; Stirring)", style="filled", fillcolor="#FBBC05"];
E [label="Reaction Work-up\n(Cooling, Depressurization)", fillcolor="#F1F3F4"];
F [label="Product Separation\n(Filtration, Extraction)", fillcolor="#F1F3F4"];
G [label="Analysis\n(GC, HPLC, NMR)", fillcolor="#F1F3F4"];
H [label="Data Interpretation\n(Calculate Conversion & Selectivity)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B -> C -> D -> E -> F -> G -> H;
}
dot
Caption: A generalized workflow for laboratory-scale catalytic reactions.
Protocol 1: Preparation of Raney Nickel Catalyst for Hydrogenation
This protocol is based on the W-6 method for creating a highly active Raney Nickel catalyst from a nickel-aluminum alloy.[12][15]
-
Preparation : In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and thermometer, prepare a solution of 160 g of sodium hydroxide (B78521) in 600 mL of distilled water.
-
Cooling : Cool the NaOH solution to 50°C in an ice bath.
-
Alloy Addition : While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the addition rate and using the ice bath.
-
Digestion : After all the alloy is added, continue stirring at 50°C for an additional 50 minutes to ensure complete digestion of the aluminum.
-
Washing : Stop stirring and remove the heat source. Decant the supernatant. Wash the nickel catalyst by adding 500 mL of distilled water, stirring for 1-2 minutes, and decanting. Repeat this washing procedure at least 15-20 times, or until the wash water is neutral to litmus (B1172312) paper.
-
Solvent Exchange : After the final water wash, wash the catalyst three times with 150-mL portions of 95% ethanol (B145695), followed by three washes with absolute ethanol.[15]
-
Storage : Store the activated catalyst under absolute ethanol in a sealed container in a refrigerator until use.
Protocol 2: Batch Hydrogenation of 1,4-Butynediol to 1,4-Butanediol
This protocol describes a representative batch hydrogenation process using a prepared Raney Nickel or a commercial Pd/C catalyst in a high-pressure autoclave.
-
Reactor Charging : To a high-pressure autoclave reactor equipped with a magnetic stirrer, add the 1,4-butynediol substrate and a suitable solvent (e.g., water or ethanol).
-
Catalyst Addition : Add the prepared Raney Nickel catalyst (from Protocol 1) or a commercial catalyst (e.g., 1% Pd/CaCO₃). The catalyst loading should be optimized, typically ranging from 1-5% by weight relative to the substrate.
-
Sealing and Purging : Seal the reactor securely. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.
-
Reaction Execution :
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
-
Heat the reactor to the target temperature (e.g., 50-70°C) while stirring vigorously.
-
Maintain the reaction under these conditions for a set time (e.g., 4 hours) or until hydrogen uptake ceases, as monitored by a pressure gauge.
-
Work-up :
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Product Isolation and Analysis :
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the reaction solvent.
-
Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 1,4-butynediol and the selectivity towards 1,4-butanediol and other products.
Protocol 3: Gas-Phase Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone
This protocol outlines a continuous flow, gas-phase reaction for producing GBL.[9]
-
Catalyst Loading : Pack a fixed-bed tubular reactor with a copper-based catalyst (e.g., 20 wt% Cu on SiO₂).[9]
-
Catalyst Reduction : Prior to the reaction, reduce the catalyst in-situ by flowing a stream of hydrogen gas (diluted with nitrogen) through the reactor at an elevated temperature (e.g., 250-300°C).
-
Reaction Setup :
-
Heat the reactor to the desired reaction temperature (e.g., 190-230°C).[9]
-
Use a syringe pump or mass flow controller to feed liquid 1,4-butanediol into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen or hydrogen).
-
Reaction Execution :
-
Product Collection and Analysis :
-
Cool the reactor outlet stream using a condenser to collect the liquid products.
-
Vent the non-condensable gases.
-
Analyze the collected liquid product using GC to determine BDO conversion and GBL selectivity. A conversion of >99% and selectivity of 97-98% can be achieved under optimal conditions.[9]
References
- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1222902A -
Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butynediol
- Google Patents [patents.google.com]
- 8. Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst | CoLab [colab.ws]
- 9. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone
- Google Patents [patents.google.com]
- 10. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 13. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol
- Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]